
4-Methyl-7-nitro-1H-indole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-7-nitro-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a methyl group at the 4th position, a nitro group at the 7th position, and a carbaldehyde group at the 2nd position of the indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-nitro-1H-indole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-methylindole, followed by formylation to introduce the carbaldehyde group. The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of dimethylformamide and phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-7-nitro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5, due to the electron-donating effect of the methyl group and the electron-withdrawing effect of the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Methyl-7-nitro-1H-indole-2-carboxylic acid.
Reduction: 4-Methyl-7-amino-1H-indole-2-carbaldehyde.
Substitution: 3-Bromo-4-methyl-7-nitro-1H-indole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-Methyl-7-nitro-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in multicomponent reactions to generate biologically active molecules.
Biology: Investigated for its potential as a fluorescent probe due to the indole ring’s inherent fluorescence properties.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-7-nitro-1H-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophiles in proteins or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1H-indole-2-carbaldehyde: Lacks the nitro group, resulting in different reactivity and biological activity.
7-Nitro-1H-indole-2-carbaldehyde: Lacks the methyl group, which affects its electronic properties and reactivity.
4-Methyl-7-nitro-1H-indole-3-carbaldehyde: The position of the carbaldehyde group is different, leading to variations in chemical behavior and applications.
Uniqueness
4-Methyl-7-nitro-1H-indole-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
4-methyl-7-nitro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-9(12(14)15)10-8(6)4-7(5-13)11-10/h2-5,11H,1H3 |
InChI-Schlüssel |
OHIAUGCJMJFWAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


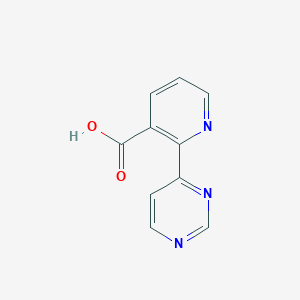

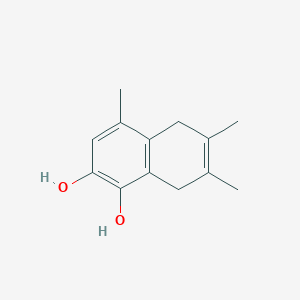
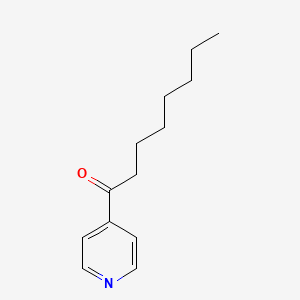
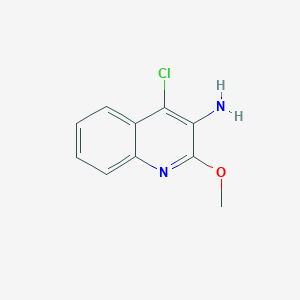
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)
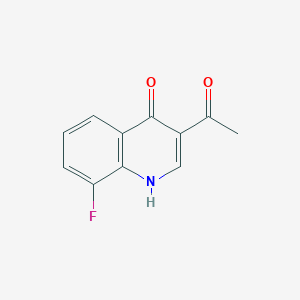

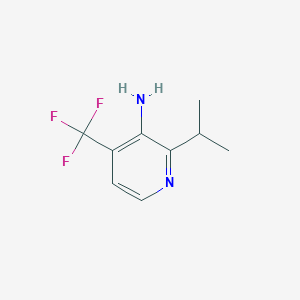

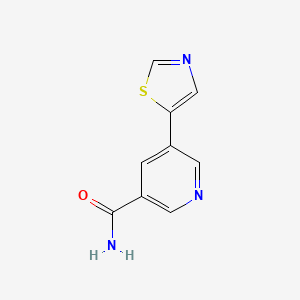
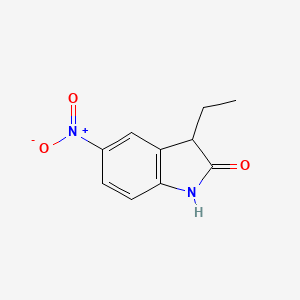
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
